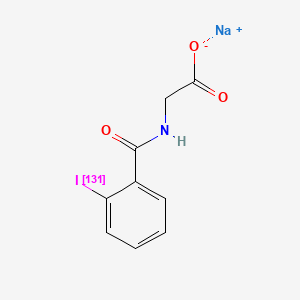
Sodium iodohippurate (131I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-((131)I)iodohippurate is an isotopically modified compound, an organic sodium salt and a sodium 2-iodohippurate. It has a role as a radiopharmaceutical. It derives from a N-benzoylglycine.
Aplicaciones Científicas De Investigación
Radioiodine Therapy and NIS Expression in Non-Thyroidal Tissues
Radioiodine (131I) has been extensively utilized in the ablation of thyroid tissue not removed by surgery and in treating differentiated thyroid cancer that has metastasized to other parts of the body. The sodium/iodide symporter (NIS), which facilitates active iodide uptake into thyroid follicular cells, is also expressed in several non-thyroidal tissues. This expression allows 131I accumulation and subsequent radiation damage in these non-target tissues, explaining the adverse effects of radioiodine therapy. The expression, function, and regulation of NIS in non-thyroidal tissues highlight a complex interplay affecting therapy outcomes and side effects, prompting the need for prospective studies to understand the pathological processes and potential interventions (S. Jhiang & J. Sipos, 2021).
Iodine-131 in Emergency Preparedness
The Chernobyl incident underscored the risks associated with iodine-131 (131I) release in nuclear accidents, which can cause malignant thyroid nodules in children. Prophylaxis with potassium iodide (KI) can prevent thyroid cancer development, highlighting the importance of emergency response and preparedness in managing 131I exposures. Recommendations include pre-distribution of KI, prompt administration post-incident, and education about dietary iodide sources to mitigate the impact of nuclear accidents on public health (E. Braverman et al., 2014).
Modulation of Sodium Iodide Symporter in Thyroid Cancer
The sodium iodide symporter (NIS) plays a crucial role in the therapeutic efficacy of radioactive iodine (RAI) for thyroid cancer. Enhancing NIS expression and function selectively in thyroid cells can optimize RAI therapy. This approach involves thyroid-stimulating hormone and potentially other reagents to increase RAI accumulation in thyroid cancer, offering a promising strategy for improving patient outcomes without exacerbating side effects (Aparna S. Lakshmanan et al., 2014).
Dosimetry and Patient Release Criteria
Understanding the dosimetry of 131I therapy and establishing patient release criteria are essential for optimizing treatment efficacy and minimizing radiation exposure to the public. Different countries have varying guidelines, reflecting the need for a balanced approach that considers both public protection and the socioeconomic conditions of patients. This balance is crucial for the responsible management of patients treated with radioactive iodine, ensuring safety while accommodating individual circumstances (M. Mongane & W. Rae, 2017).
Propiedades
Número CAS |
881-17-4 |
|---|---|
Nombre del producto |
Sodium iodohippurate (131I) |
Fórmula molecular |
C9H7INNaO3 |
Peso molecular |
331.05 g/mol |
Nombre IUPAC |
sodium;2-[(2-(131I)iodanylbenzoyl)amino]acetate |
InChI |
InChI=1S/C9H8INO3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5H2,(H,11,14)(H,12,13);/q;+1/p-1/i10+4; |
Clave InChI |
XYITYKDGJLHYPW-UDYUCQKZSA-M |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])[131I].[Na+] |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |
Otros números CAS |
881-17-4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



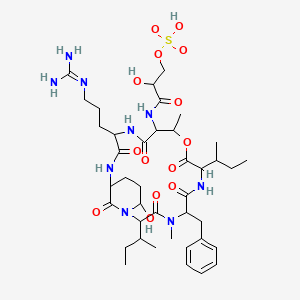
![N-(2-hydroxyethyl)-2-[(2'R,3R,3'S,4'R)-3'-[(4-methoxyphenyl)-dimethylsilyl]-4'-methyl-2-oxo-1-[[4-(2-oxo-3-oxazolidinyl)phenyl]methyl]-2'-spiro[indole-3,5'-oxolane]yl]-N-(phenylmethyl)acetamide](/img/structure/B1262064.png)
![(2R,3R)-1-(2,3-dihydro-1H-inden-2-yl)-2-[4-(hydroxymethyl)-2-iodophenyl]-3-[(4-methylphenyl)thio]-5-oxo-N-propan-2-yl-3-pyrrolidinecarboxamide](/img/structure/B1262066.png)

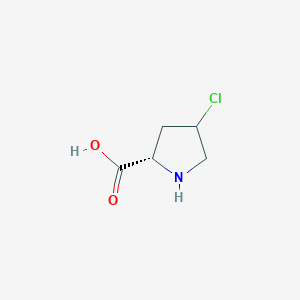
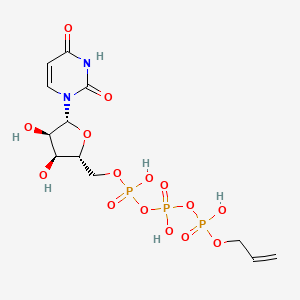
![2-[3-(1,3-Dicarboxypropyl)ureido]pentanedioic acid](/img/structure/B1262071.png)


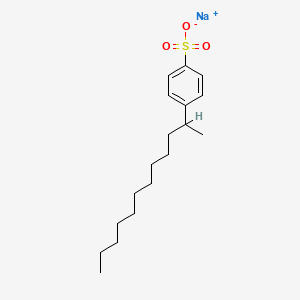
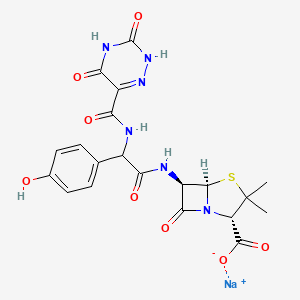

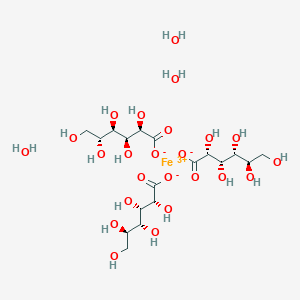
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1262083.png)